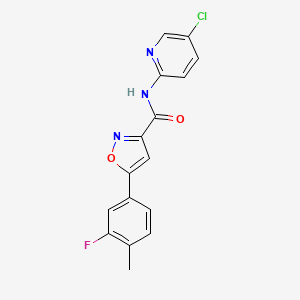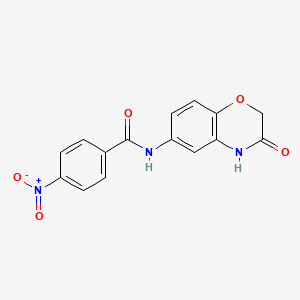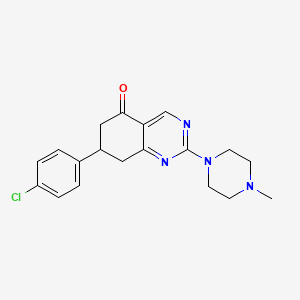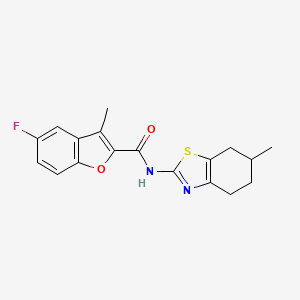
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida es un compuesto orgánico sintético que pertenece a la clase de oxazolcarboxamidas. Este compuesto se caracteriza por la presencia de un grupo fluorobencilo, un grupo furan-2-ilmetil y un grupo 4-metilfenil unido a un anillo de oxazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-fluorobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común puede incluir:
Formación del anillo de oxazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción de sustituyentes: Los grupos fluorobencilo, furan-2-ilmetil y 4-metilfenil se pueden introducir mediante reacciones de sustitución nucleofílica.
Formación de carboxamida: El paso final implica la formación del grupo carboxamida mediante la reacción de una amina con un derivado de ácido carboxílico.
Métodos de producción industrial
La producción industrial de tales compuestos puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, la detección de alto rendimiento de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-fluorobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar átomos de oxígeno o para convertir los dobles enlaces en enlaces simples.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila se pueden utilizar para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se emplean comúnmente.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus interacciones con macromoléculas biológicas y su potencial como sonda bioquímica.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias, anticancerígenas o antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales o como precursor en la síntesis de otros compuestos de interés industrial.
Mecanismo De Acción
El mecanismo de acción de N-(3-fluorobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede ejercer sus efectos mediante:
Unión a sitios activos: Inhibición o activación de enzimas mediante la unión a sus sitios activos.
Modulación de la actividad del receptor: Actuando como agonista o antagonista en los sitios receptores.
Interferencia con las vías celulares: Afectación de las vías de señalización y los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-clorobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida
- N-(3-bromobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida
- N-(3-metilbencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida
Unicidad
N-(3-fluorobencilo)-N-(furan-2-ilmetil)-5-(4-metilfenil)-1,2-oxazol-3-carboxamida es único debido a la presencia del grupo fluorobencilo, que puede impartir propiedades químicas y biológicas distintas. Los átomos de flúor pueden influir en la lipofilia, la estabilidad metabólica y la afinidad de unión del compuesto a los objetivos moleculares, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C23H19FN2O3 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H19FN2O3/c1-16-7-9-18(10-8-16)22-13-21(25-29-22)23(27)26(15-20-6-3-11-28-20)14-17-4-2-5-19(24)12-17/h2-13H,14-15H2,1H3 |
Clave InChI |
ASJQIPNZVUFFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=CC=C3)F)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dimethylphenoxy)ethanone](/img/structure/B11345171.png)
![Ethyl 2-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345172.png)


![7-(3-chlorophenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11345184.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B11345193.png)
![4-[7-(4-Chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B11345196.png)
![5-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11345198.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11345199.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B11345204.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-propoxybenzamide](/img/structure/B11345207.png)
![4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11345222.png)

